N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Description
N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via a carboxamide group to a piperidine ring. The piperidine moiety is substituted with a 3-cyanopyrazine group, which introduces electron-withdrawing and aromatic characteristics. The benzofuran-carboxamide scaffold is common in medicinal chemistry for its balance of rigidity and hydrogen-bonding capacity, while the cyanopyrazine substituent may enhance target selectivity or metabolic stability .
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-12-16-19(23-8-7-22-16)25-9-5-14(6-10-25)13-24-20(26)18-11-15-3-1-2-4-17(15)27-18/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMJFQDTKJWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CN=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a piperidine derivative. The final step involves the introduction of the cyanopyrazine moiety. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl-2-(3-((4-Phenylpiperazin-1-yl)methyl)benzofuran-2-carbonyl)hydrazine-1-carbothioamide (9a)
Structural Differences :
- Core : Shares the benzofuran-carboxamide backbone but replaces the piperidine ring with a piperazine (six-membered ring with two nitrogen atoms).
- Substituents: A phenyl group is attached to the piperazine (vs. cyanopyrazine in the target compound), and a hydrazine-carbothioamide group replaces the methyl linkage. Implications:
- Piperazine’s additional nitrogen may increase solubility or alter hydrogen-bonding interactions compared to piperidine.
- The hydrazine-carbothioamide moiety could confer metal-binding properties, diverging from the target compound’s likely mechanism .
N-(1-(2-Cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(Trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide (ID 1152424-34-4)
Structural Differences :
- Core : Retains the benzofuran-carboxamide-piperidine scaffold but adds a second piperidine ring substituted with a trifluoromethylphenyl group.
- Substituents: A cyanobenzyl group replaces the cyanopyrazine, and an N-methyl group is present. Implications:
- The trifluoromethyl group’s strong electron-withdrawing nature may improve metabolic stability but reduce solubility.
- Cyanobenzyl vs. cyanopyrazine alters electronic and steric properties: the pyrazine’s nitrogen atoms could engage in π-stacking or polar interactions absent in the benzyl analog.
Goxalapladib (CAS-412950-27-7)
Structural Differences :
- Core : Replaces benzofuran with a 1,8-naphthyridine-acetamide scaffold.
- Substituents : Includes a trifluoromethyl biphenyl group and a 2-methoxyethyl-piperidine.
Implications : - The naphthyridine core’s larger aromatic system may target enzymes like PDE4 or kinases.
- The trifluoromethyl biphenyl group enhances lipophilicity and may improve CNS penetration compared to the target compound’s cyanopyrazine. The 2-methoxyethyl chain on piperidine could increase solubility but reduce binding affinity due to steric hindrance .
Thiophene Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
Structural Differences :
- Core: Substitutes benzofuran with thiophene and replaces the cyanopyrazine with a phenethyl-piperidine group. Implications:
- The phenethyl-piperidine motif is characteristic of opioid receptor agonists (e.g., fentanyl analogs), suggesting divergent pharmacological targets compared to the cyanopyrazine-containing compound .
Key Observations
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 9a) may exhibit improved solubility but differ in target engagement due to additional nitrogen atoms.
- Electron-Withdrawing Groups: Cyanopyrazine (target) and trifluoromethyl (ID 1152424-34-4, Goxalapladib) substituents enhance stability but vary in electronic effects.
- Heterocyclic Cores : Benzofuran (target) and thiophene (fentanyl analog) cores influence hydrogen-bonding capacity and receptor specificity.
Limitations
The evidence lacks direct pharmacological data for the target compound, necessitating caution in inferring mechanisms. Structural comparisons are based on medicinal chemistry principles rather than experimental results.
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of growing interest due to its potential therapeutic applications, particularly in the field of neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a piperidine ring, and a cyanopyrazine substituent. Its molecular formula is , indicating a substantial molecular weight that contributes to its pharmacological properties.
Research indicates that this compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential inhibition of cancer cell proliferation. The compound has been evaluated for its interaction with various receptors and enzymes, suggesting multiple pathways for its action.
Neuropharmacological Effects
- Muscarinic Receptor Modulation : The compound has shown promise as a muscarinic receptor antagonist, specifically targeting M4 receptors. This action is beneficial in treating neurological disorders such as Alzheimer’s disease and Lewy Body dementia by potentially improving cognitive function and reducing symptoms associated with these conditions .
- Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that derivatives related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to this compound have been tested against HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines, showing promising IC50 values that indicate effective inhibition of cell growth .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related benzofuran derivatives, reporting IC50 values ranging from 3.27 µM to 9.71 µM against HCT116 cells. The mechanism was linked to the inhibition of glycogen synthase kinase-3β (GSK3β), which plays a crucial role in apoptosis pathways in cancer cells .
- Molecular Docking Studies : Molecular docking analyses have highlighted strong binding affinities between the compound and target proteins involved in oncogenic signaling pathways. These studies suggest that the structural features of this compound are conducive to high-affinity interactions with biological targets .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HCT116 | 3.27 | GSK3β inhibition leading to apoptosis |
| Cytotoxicity | MIA PaCa2 | 7.48 | GSK3β inhibition leading to apoptosis |
| Muscarinic Receptor | M4 Receptors | Not specified | Antagonism improving cognitive function |
Q & A
Q. What synthetic strategies are recommended for constructing the piperidine-pyrazine-benzofuran scaffold in this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the piperidine ring. For example, coupling 3-cyanopyrazine to piperidine via nucleophilic substitution under reflux in ethanol with a base like triethylamine .
- Step 2 : Introduction of the benzofuran carboxamide group. This may involve amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Key Variables : Solvent polarity, temperature (often 0–25°C for coupling steps), and catalyst choice (e.g., triethylamine for acid scavenging) critically impact yields.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying connectivity, particularly aromatic protons (7.2–8.5 ppm for benzofuran/pyrazine) and piperidine methylene groups (2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., expected [M+H] for CHNO: 394.1618) .
- HPLC-PDA : Validates purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining target affinity?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. For instance, replacing labile groups (e.g., methylene in piperidine) with bioisosteres like cyclopropyl may reduce CYP450-mediated oxidation .
- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl or amine groups) on the benzofuran or pyrazine rings, guided by calculated LogP values (use software like MarvinSketch) .
Q. How should contradictory data on biological activity (e.g., varying IC values across assays) be addressed?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor-binding assays) and protocols (e.g., ATP-based viability kits for cytotoxicity) .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives from fluorescence interference .
Q. What computational approaches are effective for predicting binding modes to kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4ZUD for kinase targets). Focus on key interactions: pyrazine’s nitrile with catalytic lysine or benzofuran’s carbonyl with hinge regions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., piperidine’s role in hydrophobic pocket occupancy) .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- NF-κB Inhibition : Use luciferase reporter assays in RAW264.7 macrophages stimulated with LPS. Include controls for non-specific cytotoxicity (e.g., LDH release) .
- Cytokine Profiling : Quantify TNF-α/IL-6 via ELISA post-treatment (dose range: 1–50 µM) .
Q. How can SAR studies be systematically designed to explore substitutions on the pyrazine ring?
- Methodological Answer :
- Library Synthesis : Prepare analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the pyrazine’s 3-position. Use parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling .
- Activity Clustering : Apply principal component analysis (PCA) to correlate substitution patterns with IC values from kinase inhibition assays .
Structural & Mechanistic Insights
Q. What crystallographic or spectroscopic evidence supports the proposed binding conformation of this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to resolve binding poses. Note: Requires high-purity compound (>99%) and optimized crystallization conditions (e.g., PEG 3350 precipitant) .
- NOESY NMR : Detect proximity between piperidine’s methylene protons and aromatic protons of the target protein’s binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
